![molecular formula C13H8Cl2N2O3 B7546789 3-chloro-N-(2-chloro-4-nitrophenyl)benzamide](/img/structure/B7546789.png)
3-chloro-N-(2-chloro-4-nitrophenyl)benzamide
Overview
Description
3-chloro-N-(2-chloro-4-nitrophenyl)benzamide, also known as CCNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCNB is a member of the benzamide family of compounds and is commonly used as a research tool in the fields of biochemistry, pharmacology, and toxicology. In
Scientific Research Applications
Crystal Structure Analysis :
- 2-Nitro-N-(4-nitrophenyl)benzamide has been synthesized and characterized, providing insights into its crystal structure and molecular dimensions, which can be foundational for further chemical and pharmaceutical development (Saeed, Hussain, & Flörke, 2008).
Antidiabetic and Antimicrobial Potential :
- A series of derivatives have been synthesized and evaluated for in vitro antidiabetic potential against α-glucosidase and α-amylase enzymes. Additionally, some derivatives have demonstrated antibacterial potential against Gram-positive and Gram-negative bacteria and antifungal potential against Candida albicans and Aspergillus niger. The study's results support the potential for these derivatives in developing new antidiabetic and antimicrobial agents (Thakal, Singh, & Singh, 2020).
Synthesis and Characterization of Derivatives :
- Synthesis and characterization of benzamide derivatives provide foundational information on their molecular structure and properties. Such information is crucial for the development of new compounds with potential industrial, agricultural, or pharmaceutical applications (Saeed, Hussain, Abbas, & Bolte, 2010).
Insecticide Development :
- Derivatives of benzamides, including 3-chloro-N-(2-chloro-4-nitrophenyl)benzamide, have shown promising activity against mosquitoes. This includes inhibiting mosquito development in both laboratory and field settings, offering potential for controlling larval populations and contributing to insecticide development (Schaefer, Miura, Wilder, & Mulligan, 1978).
Antitubercular Drug Precursors :
- Some chloro-nitro-benzamide derivatives are identified as precursors for the synthesis of new classes of antituberculosis drugs, indicating their potential role in developing more effective treatments for this disease (Richter et al., 2021).
properties
IUPAC Name |
3-chloro-N-(2-chloro-4-nitrophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-9-3-1-2-8(6-9)13(18)16-12-5-4-10(17(19)20)7-11(12)15/h1-7H,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKPJGYOCAITEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-chloro-4-nitrophenyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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